molecular formula C8H17N B3043684 N,4-dimethylcyclohexan-1-amine CAS No. 90226-23-6

N,4-dimethylcyclohexan-1-amine

Cat. No.: B3043684
CAS No.: 90226-23-6
M. Wt: 127.23 g/mol
InChI Key: YBPHGVBAJQGYDH-UHFFFAOYSA-N
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Description

N,4-Dimethylcyclohexan-1-amine is an organic compound with the molecular formula C8H17N. It is a cyclohexane derivative with a methyl group attached to the nitrogen atom and another methyl group at the fourth position of the cyclohexane ring.

Mechanism of Action

Target of Action

It’s generally understood that drugs and similar compounds exert their effects by binding to receptors in the body . These receptors are typically proteins that interact with the compound to trigger a biochemical response.

Mode of Action

For instance, the compound may act as an agonist, enhancing the target’s activity, or as an antagonist, inhibiting its activity .

Biochemical Pathways

It’s worth noting that the compound might be involved in the leuckart reaction, a method used for the synthesis of amines . This suggests that the compound could play a role in reactions involving the formation of C–N bonds, which are crucial in many biological processes.

Pharmacokinetics

The compound’s boiling point is estimated to be around 16606°C , which might influence its volatility and, consequently, its absorption and distribution in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,4-Dimethylcyclohexan-1-amine can be synthesized through several methods. One common approach involves the reductive amination of 4-methylcyclohexanone using methylamine and a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation of 4-methylcyclohexanone in the presence of methylamine and a suitable catalyst, such as palladium on carbon, can be employed. The reaction is carried out under controlled pressure and temperature conditions to optimize the conversion rate .

Chemical Reactions Analysis

Types of Reactions: N,4-Dimethylcyclohexan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N,4-Dimethylcyclohexan-1-amine has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern on the cyclohexane ring, which can influence its reactivity and interaction with other molecules. This structural feature makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Properties

IUPAC Name

N,4-dimethylcyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-7-3-5-8(9-2)6-4-7/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBPHGVBAJQGYDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301310378
Record name N,4-Dimethylcyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301310378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90226-23-6
Record name N,4-Dimethylcyclohexanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90226-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,4-Dimethylcyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301310378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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